molecular formula C39H47NO6 B1671197 Unii-xcr716lecp CAS No. 182167-03-9

Unii-xcr716lecp

Cat. No.: B1671197
CAS No.: 182167-03-9
M. Wt: 625.8 g/mol
InChI Key: OEKMGABCSLYWOP-DHUJRADRSA-N
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Description

EM-800, also known as acolbifene, is a novel nonsteroidal antiestrogen compound. It is a high-affinity ligand for estrogen receptor alpha and is primarily used in the treatment of breast cancer. EM-800 acts as a pure antagonist of the transcriptional functions of estrogen receptors alpha and beta, making it a potent and selective estrogen receptor modulator .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EM-800 involves multiple steps, starting from the reaction of an aldehyde with a chloro derivative in the presence of potassium carbonate in dimethylformamide. This intermediate is then reacted with piperidine in refluxing toluene, followed by treatment with sodium acetate .

Industrial Production Methods

Industrial production methods for EM-800 are not widely documented. the compound is typically synthesized in research laboratories using the aforementioned synthetic routes and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

EM-800 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

EM-800 has several scientific research applications, including:

Mechanism of Action

EM-800 exerts its effects by binding to estrogen receptors alpha and beta, acting as a pure antagonist. It blocks the estradiol-mediated activation of these receptors, thereby inhibiting the transcriptional functions of estrogen receptors. This leads to the inhibition of estrogen-dependent growth of breast cancer cells. EM-800 also impedes the interaction between estrogen receptors and coactivators, further blocking estrogen receptor-mediated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of EM-800

EM-800 is unique due to its pure antagonistic activity on estrogen receptors alpha and beta, without any agonistic effects. This makes it a highly potent and selective estrogen receptor modulator, offering potential benefits in the treatment of breast cancer and other estrogen-sensitive conditions .

Properties

CAS No.

182167-03-9

Molecular Formula

C39H47NO6

Molecular Weight

625.8 g/mol

IUPAC Name

[4-[(2S)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C39H47NO6/c1-26-32-20-19-31(45-37(42)39(5,6)7)25-33(32)46-35(34(26)27-11-17-30(18-12-27)44-36(41)38(2,3)4)28-13-15-29(16-14-28)43-24-23-40-21-9-8-10-22-40/h11-20,25,35H,8-10,21-24H2,1-7H3/t35-/m0/s1

InChI Key

OEKMGABCSLYWOP-DHUJRADRSA-N

Isomeric SMILES

CC1=C([C@@H](OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C

SMILES

CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C

Canonical SMILES

CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(7-(2,2-dimethyl-1-oxopropoxy)-4-methyl-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-2H-1-benzopyran-3-yl)phenyl 2,2-dimethylpropanoate
EM 776
EM 800
EM-776
EM-800

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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